molecular formula C16H21N3O2 B13938417 Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B13938417
M. Wt: 287.36 g/mol
InChI Key: STSIVXDBFVSBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protective group and a 3-ethynyl-substituted pyridine ring. The tert-butyl group enhances solubility and stability during synthetic processes, while the ethynylpyridine moiety provides a reactive alkyne handle for further functionalization, such as click chemistry applications . This compound is of interest in medicinal chemistry and materials science due to its modular structure, enabling tailored modifications for target-specific interactions.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H21N3O2/c1-5-13-7-6-8-17-14(13)18-9-11-19(12-10-18)15(20)21-16(2,3)4/h1,6-8H,9-12H2,2-4H3

InChI Key

STSIVXDBFVSBLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and pyridinyl group allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The piperazine core and tert-butyl carbamate group are conserved across analogs, but substituents on the pyridine ring dictate electronic and steric properties:

Compound Name Substituent (Pyridine Position) Electronic Effect Key Reactivity
Target Compound 3-Ethynyl Electron-deficient (sp-hybridized carbon) Alkyne for click chemistry (e.g., CuAAC)
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-Cyano Strongly electron-withdrawing Stabilizes intermediates; directs electrophilic substitution
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Bromo, 3-Cyano Electron-withdrawing (Br, CN) Suzuki coupling site at Br
Tert-butyl 4-(3-nitrophenoxy)butanoylpiperazine-1-carboxylate 3-Nitrophenoxy butanoyl Electron-withdrawing (NO₂) Hydrolytic instability in acidic media
Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate derivatives 2-Fluorophenyl Moderate electron-withdrawing (F) Degrades in simulated gastric fluid

Key Observations :

  • Ethynyl vs. Cyano/Bromo: The ethynyl group offers orthogonal reactivity for bioconjugation, whereas cyano/bromo substituents facilitate cross-coupling or serve as directing groups.
  • Stability : Fluorophenyl derivatives (e.g., ’s compounds 1a/1b) degrade under gastric conditions, whereas tert-butyl-protected analogs generally exhibit improved stability.

Key Insights :

  • Ethynyl Group : While direct activity data for the target compound is lacking, its ethynyl group is advantageous for developing activity-based probes or PROTACs.
  • Antimicrobial vs. Kinase Inhibition: Cyanophenyl and aminophenyl substituents drive divergent biological effects, emphasizing substituent-driven target selectivity.

Biological Activity

Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a piperazine ring substituted with a tert-butyl group and an ethynylpyridine moiety. This unique configuration contributes to its biological activity by facilitating interactions with various biological targets.

Pharmacological Activity

1. Antiviral Activity
Recent studies have highlighted the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), particularly against HIV. The compound exhibits potent inhibitory activity against wild-type HIV-1 strains, with an effective concentration (EC50) in the low nanomolar range. For instance, one study reported an EC50 value of 10.6 nM against the wild-type strain and 10.2 nM against the K103N mutant strain, indicating its effectiveness even in resistant variants .

2. Binding Interactions
Molecular docking studies suggest that the compound interacts favorably with key amino acid residues in the reverse transcriptase enzyme. The ethynyl group is believed to engage in π–π stacking and hydrophobic interactions with aromatic residues such as Tyr181 and Tyr188, while the cyanomethyl linker forms hydrogen bonds with Ile180 and Tyr181 . This interaction profile is critical for its antiviral efficacy.

Toxicity and Safety Profile

In toxicity assessments, this compound demonstrated a favorable safety profile. In animal models, no mortality was observed at doses up to 183 mg/kg, although some weight loss was noted, suggesting that further studies are necessary to fully understand its safety margin .

Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectEC50 (nM)References
AntiviralInhibition of HIV-110.6
Antiviral (K103N)Inhibition of resistant strain10.2
ToxicityNo mortality at high dosesN/A

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers modified the piperazine structure to enhance its binding affinity and selectivity towards HIV reverse transcriptase. The results indicated that structural modifications could lead to compounds with improved potency and reduced toxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.